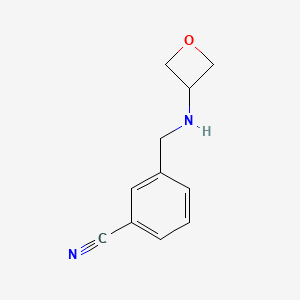

3-((Oxetan-3-ylamino)methyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((Oxetan-3-ylamino)methyl)benzonitrile, commonly known as OMBN, is a relatively new compound that has gained attention in scientific research due to its potential properties and applications in various fields. It has a molecular weight of 188.23 .

Synthesis Analysis

The synthesis of oxetanes, such as OMBN, often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . Increasing the equivalents of trimethyloxosulfonium iodide can lead to the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires moderate heating and has an activation energy of 13-17 kcal/mol . Subsequent ring-expansion barriers were calculated for oxetane to tetrahydrofuran (THF) at 25 kcal/mol and THF to tetrahydropyran (THP) at 38 kcal/mol . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .Physical And Chemical Properties Analysis

OMBN has a molecular weight of 188.23 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- (Bhale et al., 2018) explored the synthesis of derivatives similar to 3-((Oxetan-3-ylamino)methyl)benzonitrile, demonstrating significant anticancer, antioxidant, and anti-inflammatory properties.

Catalyzed Cyanation

- (Dong et al., 2015) investigated the rhodium(III)-catalyzed cyanation of aromatic C-H bonds to form 2-(Alkylamino)benzonitriles, an approach relevant to the synthesis of compounds similar to this compound.

Corrosion Inhibition

- (Chaouiki et al., 2018) discussed the use of benzonitrile derivatives as corrosion inhibitors, a field where this compound-like compounds might be applicable.

Hammett Equation and Molecular Properties

- (Exner & Böhm, 2004) analyzed the substituent effects on benzonitriles, which could be relevant for understanding the properties of this compound.

Bioisosteres in Drug Discovery

- (Dubois et al., 2021) explored the use of oxetanes, a core component of this compound, as bioisosteres in drug discovery.

Photolysis in Polymer Medium

- (Čík et al., 1991) investigated the photolysis of benzonitrile derivatives in a polymer medium, relevant to the study of this compound under similar conditions.

Clay Catalysis

- (Wali et al., 1998) examined the conversion of methyl benzoate and NH3 into benzonitrile and amides using clay catalysis, indicating potential synthetic routes for related compounds.

Propiedades

IUPAC Name |

3-[(oxetan-3-ylamino)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-5-9-2-1-3-10(4-9)6-13-11-7-14-8-11/h1-4,11,13H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZVIYYWHRMUPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC(=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2630183.png)

![3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2630186.png)

![1-[4-Hydroxy-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B2630188.png)

![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2630196.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2630197.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2630205.png)